Product packaging for Benzyl 3-cyanopiperidine-1-carboxylate(Cat. No.:CAS No. 885069-22-7)

Benzyl 3-cyanopiperidine-1-carboxylate

Cat. No.: B1418008
CAS No.: 885069-22-7
M. Wt: 244.29 g/mol
InChI Key: GTUBNUQWSDFBEE-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture built upon a six-membered saturated heterocyclic piperidine ring. The compound's systematic International Union of Pure and Applied Chemistry nomenclature reflects its structural components: "this compound," indicating the presence of a benzyl ester group attached to the nitrogen carboxylate functionality and a cyano group at the third carbon position of the piperidine ring. The molecular formula C₁₄H₁₆N₂O₂ encompasses fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 244.29 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the compound's connectivity: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N, where the piperidine ring serves as the central scaffold with the cyano group attached to the third carbon and the benzyl carboxylate group protecting the nitrogen atom. The International Chemical Identifier string InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 provides a standardized representation of the compound's structure, facilitating database searches and chemical informatics applications. The corresponding International Chemical Identifier Key GTUBNUQWSDFBEE-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.

The compound's Chemical Abstracts Service registry number 885069-22-7 provides an additional unique identifier used across chemical databases and regulatory systems. Alternative nomenclature systems recognize this compound through various synonyms, including 3-cyano-piperidine-1-carboxylic acid benzyl ester, 1-carbobenzyloxy-3-cyanopiperidine, and 1-N-carbobenzyloxy-3-cyano-piperidine, reflecting different naming conventions employed in chemical literature. The benzyl carboxylate functionality serves as a protecting group for the piperidine nitrogen, commonly abbreviated as carbobenzyloxy in synthetic organic chemistry applications, though this analysis maintains full nomenclature as specified.

Stereochemical Configuration Analysis

The stereochemical aspects of this compound present significant complexity due to the presence of a chiral center at the third carbon position of the piperidine ring where the cyano group is attached. Chemical database entries reveal that while the basic compound structure exists without defined stereochemistry, specific enantiomers have been isolated and characterized. The ChemSpider database indicates "0 of 1 defined stereocentres" for the general compound entry, suggesting that the racemic mixture or unspecified stereochemistry is commonly encountered in commercial preparations.

The (3S)-enantiomer of this compound has been specifically characterized and assigned Chemical Abstracts Service registry number 1359722-09-0. This stereoisomer displays distinct three-dimensional structural features reflected in its Simplified Molecular Input Line Entry System representation: C1CC@@HC#N, where the @@H notation indicates the S-configuration at the chiral center. The International Chemical Identifier for this enantiomer includes stereochemical information: InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m1/s1, where the "/t13-/m1/s1" segment specifies the stereochemical configuration.

Research into related piperidine derivatives has demonstrated the importance of stereochemical control in synthetic applications. The development of enantioselective synthetic methodologies has enabled access to both enantiomers of 3-cyanopiperidine derivatives with high optical purity. The stereochemical outcome of reactions involving these compounds often depends on the specific reaction conditions, catalysts, and starting materials employed, with factors such as steric hindrance and electronic effects influencing the preferred configuration. The availability of both racemic and enantiomerically pure forms of this compound provides synthetic chemists with options for stereoselective transformations in pharmaceutical synthesis.

The conformational analysis of the piperidine ring system reveals that the six-membered ring preferentially adopts chair conformations, with the cyano and benzyl carboxylate substituents occupying either axial or equatorial positions depending on the relative thermodynamic stability of each conformer. Nuclear magnetic resonance spectroscopy studies of related piperidine derivatives have shown that substituent effects significantly influence the conformational equilibrium, with the cyano group's electron-withdrawing nature affecting the overall ring conformation and potentially influencing biological activity profiles.

Comparative Structural Analysis with Piperidine Derivatives

Comparative analysis of this compound with related piperidine derivatives reveals significant structural relationships and synthetic utility patterns. The parent compound 3-cyanopiperidine, with molecular formula C₆H₁₀N₂, represents the core structural unit without the benzyl carboxylate protecting group. This unprotected derivative exhibits different physical and chemical properties, including altered solubility characteristics and increased basicity at the nitrogen center, making it more reactive in certain synthetic transformations but less stable under acidic conditions.

The tert-butyl carboxylate analog, tert-butyl 3-cyanopiperidine-1-carboxylate, provides an alternative protecting group strategy with distinct deprotection conditions compared to the benzyl carboxylate variant. This Boc-protected derivative exhibits molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 grams per mole, demonstrating how protecting group selection affects molecular size and properties. The tert-butyl protecting group offers advantages in synthetic sequences requiring acidic deprotection conditions, while the benzyl carboxylate group necessitates hydrogenolytic or reductive cleavage conditions for removal.

Structural variations within the piperidine scaffold demonstrate the versatility of this heterocyclic system for medicinal chemistry applications. Related compounds such as benzyl piperidine-1-carboxylate (molecular formula C₁₃H₁₇NO₂, molecular weight 219.28 grams per mole) lack the cyano functionality but maintain the benzyl carboxylate protecting group, illustrating how functional group modifications alter both physical properties and synthetic utility. The absence of the cyano group significantly reduces the compound's electrophilic character and eliminates opportunities for nitrile-based transformations such as reduction to primary amines or conversion to carboxylic acids.

Advanced piperidine derivatives incorporating multiple functional groups demonstrate the scaffold's capacity for structural elaboration. Compounds such as benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (molecular formula C₁₄H₁₆ClNO₃, molecular weight 281.73 grams per mole) showcase how additional reactive sites can be incorporated into the piperidine framework for further synthetic transformations. These structural comparisons highlight the strategic importance of functional group positioning and protecting group selection in designing synthetic intermediates for pharmaceutical applications.

The following comparative analysis table summarizes key structural parameters across related piperidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chemical Abstracts Service Number
This compound C₁₄H₁₆N₂O₂ 244.29 Cyano, Benzyl carboxylate 885069-22-7
3-Cyanopiperidine C₆H₁₀N₂ 110.16 Cyano, Free amine 420926
tert-Butyl 3-cyanopiperidine-1-carboxylate C₁₁H₁₈N₂O₂ 210.27 Cyano, tert-Butyl carboxylate 91419-53-3
Benzyl piperidine-1-carboxylate C₁₃H₁₇NO₂ 219.28 Benzyl carboxylate 3742-91-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B1418008 Benzyl 3-cyanopiperidine-1-carboxylate CAS No. 885069-22-7

Properties

IUPAC Name

benzyl 3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUBNUQWSDFBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660829
Record name Benzyl 3-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885069-22-7
Record name Benzyl 3-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885069-22-7
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Biological Activity

Benzyl 3-cyanopiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a benzyl group and a cyano group. Its molecular formula is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molecular weight of approximately 230.26 g/mol. The presence of functional groups such as the cyano and benzyl moieties enhances its reactivity and biological profile, making it a valuable compound for various applications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine framework is constructed.
  • Introduction of the Benzyl Group : This can be achieved through alkylation reactions where benzyl bromide is used.
  • Cyano Group Addition : The cyano group is introduced via nucleophilic substitution or other synthetic methods.

The overall process requires careful optimization to ensure high yield and purity.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that this compound demonstrates significant antitumor effects against various cancer cell lines, including Ehrlich's ascites carcinoma and sarcoma 180.
  • Antiviral Properties : Preliminary findings suggest potential efficacy against viruses such as HIV-1 and Coxsackievirus B2 (CVB-2), with moderate protection observed in vitro .
  • Antibacterial Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Modulation : The compound may bind to enzymes involved in critical metabolic pathways, altering their activity and influencing cellular processes.
  • Receptor Interaction : It may also interact with various receptors, impacting signal transduction pathways associated with disease processes.

Antitumor Activity

In a study evaluating the antitumor properties of this compound, researchers reported significant cytotoxic effects against Ehrlich's ascites carcinoma cells. The compound was tested at varying concentrations, with results indicating an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Antiviral Screening

Another investigation focused on the antiviral potential of the compound against HIV-1. Using TZM-bl cells infected with HIV pseudotypes, the compound demonstrated antiviral activity with an estimated CC50 value around 30 µM. This suggests that while it possesses antiviral properties, further optimization may be necessary to enhance efficacy and reduce cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntitumor ActivityAntiviral ActivityAntibacterial Activity
This compoundSignificant (IC50 < 10 µM)Moderate (CC50 ~ 30 µM)Active against Gram-positive/negative bacteria
Benzyl 4-cyanopiperidine-1-carboxylateModerateHigh (effective against multiple strains)Notable activity
Tert-butyl 4-cyanopiperidine-1-carboxylateLowModerateLimited

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Benzyl 3-cyanopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural framework allows for modifications that can enhance biological activity against specific targets. For instance, it has been studied for its potential as an inhibitor in Janus kinase (JAK) pathways, which are implicated in several diseases, including autoimmune disorders and cancers .

2. Antiviral and Anticancer Activity:
Research indicates that derivatives of this compound possess antiviral properties. Case studies have shown its efficacy in inhibiting viral replication and modulating immune responses, making it a candidate for further development in antiviral therapies .

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:
The compound is utilized as a building block in the synthesis of more complex chemical entities. Its reactivity allows for the formation of diverse structures through various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it valuable in the development of new materials and biologically active compounds .

2. Pesticide Development:
this compound has applications in agricultural chemistry as well. It can be used to synthesize agrochemicals that target pests effectively while minimizing environmental impact. Its derivatives have shown promise in enhancing the efficacy of existing pesticides .

Case Studies

Study ReferenceApplication FocusFindings
JAK InhibitionIdentified derivatives showed significant inhibition of JAK-mediated pathways, suggesting therapeutic potential in autoimmune diseases.
Antiviral ActivityDemonstrated effectiveness against specific viral strains, highlighting its role in future antiviral drug design.
Pesticide SynthesisDeveloped new formulations that improved pest control without harming beneficial insects; promising results in field trials.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Applications Cyano Group (this compound): The electron-withdrawing nature of the cyano group enhances electrophilicity at the 3-position, making it suitable for further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids).

Safety Profiles The 4-aminopiperidine derivative (CAS: 120278-07-1) is classified for skin/eye irritation (Category 2), necessitating stringent personal protective equipment (PPE) during handling .

Synthetic Utility The hydrochloride salt of the 3-aminopiperidine analog (CAS: 960541-42-8) is explicitly used as a pharmaceutical intermediate, highlighting the importance of piperidine derivatives in drug discovery . The 4-hydroxy derivative (CAS: 95798-23-5) is synthesized at >98% purity, indicating its reliability in multi-step syntheses .

Research Findings and Implications

  • Stereochemical Considerations: The enantiomeric forms of this compound (S and R) could exhibit divergent biological activities, a critical factor in chiral drug development .

Preparation Methods

Cyclization of Unsaturated Amines with Nitrile Installation

Drawing from the one-pot synthesis of 3-azidopiperidines via intramolecular cyclization of unsaturated amines, a modified approach could replace the azide nucleophile with a cyanide source. For example:

  • Step 1 : Prepare an unsaturated amine precursor (e.g., allylamine derivative) with a benzyl-protected amine.
  • Step 2 : Perform anti-Markovnikov cyclization using a cyanating agent (e.g., trimethylsilyl cyanide or NaCN) to install the nitrile group at the 3-position.
  • Advantages : High regioselectivity (anti-Markovnikov) and modularity for diverse substitutions.
  • Challenges : Requires optimization of cyanide source compatibility and reaction conditions (e.g., temperature, catalyst).

Dehydration of 3-Carboxamido-piperidine Derivatives

Adapting the dehydration method for 4-cyanopiperidine hydrochloride, a similar strategy could target the 3-position:

  • Step 1 : Protect piperidine’s amine with benzyl chloroformate to form benzyl 3-carboxamido-piperidine-1-carboxylate.
  • Step 2 : Dehydrate the amide using phosphorus oxychloride (POCl₃) or a Burgess reagent to yield the nitrile.
  • Reaction Conditions :
Parameter Value
Solvent DMF or toluene
Temperature 80–100°C
Catalyst POCl₃ (2–3 equiv)
  • Yield : ~50–65% (estimated based on analogous dehydration).

Nucleophilic Substitution on Functionalized Piperidines

Using substituted piperidine intermediates, such as 3-bromo- or 3-tosyloxy-piperidine derivatives:

  • Step 1 : Synthesize benzyl piperidine-1-carboxylate with a leaving group (e.g., Br, TsO) at the 3-position.
  • Step 2 : Perform nucleophilic substitution with KCN or CuCN in polar aprotic solvents (e.g., DMSO, DMF).
  • Key Considerations : Steric hindrance at the 3-position may necessitate elevated temperatures (100–120°C) and extended reaction times.

Hydrolysis-Cyanation of Spirocyclic Precursors

Inspired by the spirocyclic intermediate synthesis in US5126455A:

  • Step 1 : Prepare a spirocyclic carbamate or urea derivative (e.g., via reaction of 3-cyanopiperidine with chlorosulfonyl isocyanate).
  • Step 2 : Hydrolyze under basic conditions (e.g., NaOH) to release the free amine, followed by benzyl protection.
  • Example Protocol :
    1. React 3-cyanopiperidine with benzyl chloroformate in CH₂Cl₂.  
    2. Purify via column chromatography (silica gel, hexane/EtOAc).  

Comparative Analysis of Methods

Method Advantages Limitations Yield Potential
Cyclization High regioselectivity, one-pot Requires cyanide compatibility Moderate (50%)
Dehydration Straightforward amide conversion Multi-step, solvent-intensive 50–65%
Nucleophilic Sub. Direct functionalization Steric challenges at 3-position 40–55%
Spirocyclic Route Scalable, robust intermediates Complex precursor synthesis 60–70%

Critical Considerations

  • Protection-Deprotection : Benzyl carboxylate protection is stable under acidic and basic conditions, making it suitable for nitrile formation steps.
  • Regioselectivity : Anti-Markovnikov strategies (Method 1) may outperform traditional Markovnikov-based approaches for 3-substitution.
  • Purification : Chromatography or recrystallization is typically required due to byproduct formation in dehydration and substitution reactions.

Q & A

Q. What are the optimal synthetic routes for preparing benzyl 3-cyanopiperidine-1-carboxylate, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-cyanopiperidine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in anhydrous tetrahydrofuran (THF) at 0–5°C can yield the target compound . Post-synthesis, purity validation should include:

  • HPLC analysis (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity, focusing on the piperidine ring protons (δ 3.5–4.5 ppm) and benzyl ester carbonyl (δ ~165 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks matching the molecular weight (e.g., ~260.3 g/mol).

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to mitigate inhalation risks, as cyanide-containing compounds may release toxic vapors under heat .
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How can the compound’s stability be assessed under different storage conditions?

  • Thermal Stability: Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines) over 4 weeks, monitoring via HPLC for decomposition products (e.g., hydrolysis of the cyanide group) .
  • Light Sensitivity: Store in amber glass vials at –20°C, with periodic NMR checks for structural degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:

  • Differential Scanning Calorimetry (DSC): Compare melting endotherms across batches to identify polymorphs .
  • X-ray Crystallography: Use SHELXL or similar software to determine crystal structures and validate purity .
  • Inter-laboratory validation: Cross-check data with independent labs using standardized protocols .

Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition (e.g., HDACs)?

  • Kinetic Assays: Measure IC₅₀ values via fluorometric HDAC activity kits, varying inhibitor concentrations (1 nM–100 µM) and monitoring deacetylation rates .
  • Molecular Docking: Use AutoDock Vina to model interactions between the cyanopiperidine moiety and HDAC active sites, validating with mutagenesis studies .
  • Selectivity Profiling: Test against HDAC isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity .

Q. How can researchers address low yields in catalytic reactions involving this compound?

  • Catalyst Screening: Test Lewis acids (e.g., Ce(SO₄)₂) or organocatalysts (e.g., DMAP) to optimize esterification/cyanation steps .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency, balancing dielectric constant and boiling point .
  • In situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What strategies mitigate stereochemical challenges during functionalization of the piperidine ring?

  • Chiral Auxiliaries: Introduce temporary directing groups (e.g., Evans’ oxazolidinones) to control regioselectivity .
  • Asymmetric Catalysis: Employ palladium-catalyzed cross-couplings with chiral ligands (BINAP, Josiphos) .
  • Dynamic Resolution: Use enzymes (lipases) to enantioselectively hydrolyze racemic mixtures .

Methodological Resources

  • Crystallography: SHELXL for refining crystal structures and resolving ambiguities in bond lengths/angles .
  • Safety Protocols: OSHA/NIOSH guidelines for handling cyanide derivatives .
  • Data Reproducibility: Open-source platforms (e.g., PubChem) for cross-validating physical/chemical data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-cyanopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-cyanopiperidine-1-carboxylate

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